Molecular Weight and LogP Differentiation: 6-Vinyl vs. Parent Scaffold vs. 6-Bromo Analog
The molecular weight of 6-ethenyl-3,4-dihydroisochromen-1-one (174.20 g·mol⁻¹) occupies a strategic intermediate position between the lighter parent scaffold isochroman-1-one (148.16 g·mol⁻¹) and the heavier 6-bromo precursor (227.05 g·mol⁻¹) [REFS-1, REFS-2]. Similarly, the estimated LogP of the 6-vinyl analog (~1.9, based on a ΔlogP of ~+0.5–0.6 units relative to the parent scaffold's measured LogP of 1.33–1.40) bridges the gap between the more hydrophilic parent and the more lipophilic 6-bromo derivative (measured LogP 2.16) [REFS-3, REFS-4]. This intermediate lipophilicity profile is relevant for fragment-based drug design, where balanced LogP values (typically 1–3) are preferred for lead-like compounds.
| Evidence Dimension | Molecular weight and LogP |
|---|---|
| Target Compound Data | MW 174.20 g·mol⁻¹; LogP ~1.9 (estimated) |
| Comparator Or Baseline | Isochroman-1-one (parent): MW 148.16 g·mol⁻¹, LogP 1.33–1.40; 6-Bromo-3,4-dihydroisochromen-1-one: MW 227.05 g·mol⁻¹, LogP 2.16 |
| Quantified Difference | MW: +26.04 vs. parent, −52.85 vs. 6-bromo; ΔLogP: ~+0.5 vs. parent, ~−0.3 vs. 6-bromo |
| Conditions | Calculated/measured physicochemical properties from vendor and database sources |
Why This Matters
For procurement decisions in medicinal chemistry programs, the intermediate MW and LogP of the 6-vinyl analog provide a more favorable drug-likeness profile than the heavier, more lipophilic 6-bromo precursor, while retaining the synthetic versatility absent in the parent scaffold.
- [1] PubChem. 3,4-Dihydroisocoumarin (Compound Summary). XlogP: 1.80. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-05-10). View Source
